The synthesis of ethyl 4-[({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)amino]benzoate is achieved through a multi-step process. The first step involves the synthesis of 6-methyl-1,3-benzothiazol-2-amine. This intermediate is then reacted with 4-fluoronitrobenzene to yield 4-(6-methyl-1,3-benzothiazol-2-yl)nitrobenzene. Reduction of the nitro group to an amino group leads to the formation of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline. Finally, this aniline derivative is reacted with ethyl 4-isothiocyanatobenzoate to yield ethyl 4-[({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)amino]benzoate. [] This final step, a reaction between an isothiocyanate and an amine, is a common method for the synthesis of thiourea derivatives.
The primary chemical reaction analyzed in the literature involving ethyl 4-[({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)amino]benzoate is its cyclization to form 8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones. [] This reaction involves refluxing the compound in n-butanol, leading to the formation of a new six-membered heterocyclic ring containing three nitrogen atoms (triazine ring). The presence of the benzothiazole and triazine rings in the final product makes these compounds promising candidates for biological screening, particularly as anticonvulsants and analgesics.
The primary application of ethyl 4-[({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)amino]benzoate reported in the literature is its use as a precursor in the synthesis of 8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones. [] These derivatives were subsequently screened for anticonvulsant, anti-nociceptive, hepatotoxic, and neurotoxic properties. Some of these compounds showed promising anticonvulsant activity comparable to phenytoin and potent analgesic activity compared to diclofenac. Additionally, they did not display significant neurotoxicity or hepatotoxicity, suggesting their potential as therapeutic agents.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9